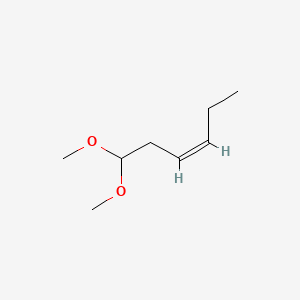
3-Hexene, 1,1-dimethoxy-, (3Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexene, 1,1-dimethoxy-, (3Z)- is an organic compound with the molecular formula C8H16O2. It is a colorless liquid with a spicy odor and is known for its unique chemical properties. This compound is also referred to as (Z)-3-Hexenal dimethyl acetal .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for preparing 3-Hexene, 1,1-dimethoxy-, (3Z)- involves the reaction of (Z)-3-Hexenal with methanol. This reaction typically occurs under acidic conditions . The process can be summarized as follows:
Reactants: (Z)-3-Hexenal and methanol
Conditions: Acidic environment
Products: 3-Hexene, 1,1-dimethoxy-, (3Z)-
Industrial Production Methods
In an industrial setting, the production of 3-Hexene, 1,1-dimethoxy-, (3Z)- follows a similar synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexene, 1,1-dimethoxy-, (3Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-Hexene, 1,1-dimethoxy-, (3Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Its derivatives are studied for their biological activities.
Industry: Used in the production of fragrances and flavoring agents due to its distinctive odor.
Mécanisme D'action
The mechanism of action of 3-Hexene, 1,1-dimethoxy-, (3Z)- involves its interaction with various molecular targets. The methoxy groups play a crucial role in its reactivity, allowing it to participate in different chemical reactions. The pathways involved include oxidation-reduction and substitution mechanisms, which are facilitated by the presence of the double bond and methoxy groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexene, 1,1-diethoxy-, (3Z)-: Similar structure but with ethoxy groups instead of methoxy groups.
3-Hexene, 1,1-dimethoxy-, (3E)-: The (E)-isomer of the compound with different spatial arrangement of substituents.
Uniqueness
3-Hexene, 1,1-dimethoxy-, (3Z)- is unique due to its specific (Z)-configuration, which affects its chemical reactivity and physical properties. The presence of methoxy groups also distinguishes it from other similar compounds, providing it with unique applications in various fields .
Propriétés
Numéro CAS |
55444-65-0 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(Z)-1,1-dimethoxyhex-3-ene |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h5-6,8H,4,7H2,1-3H3/b6-5- |
Clé InChI |
AIFDKYGVVMSLMZ-WAYWQWQTSA-N |
SMILES isomérique |
CC/C=C\CC(OC)OC |
SMILES canonique |
CCC=CCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















